2-[1-(5-methyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-methyl-5-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5S/c1-9-20-21-14(24-9)23-5-4-10-7-22(8-12(10)23)13-3-2-11(6-19-13)15(16,17)18/h2-3,6,10,12H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYARPXKKLMWDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis Approach
A widely adopted method employs Grubbs II catalyst for constructing the bicyclic framework:
Procedure:
-
Linear diene precursor 1 (N-Boc-protected diaminoalkene) undergoes ring-closing metathesis in dichloromethane at 40°C
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Catalytic hydrogenation (H₂, 50 psi, Pd/C) saturates the newly formed double bond
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Boc deprotection with TFA yields free amine 2
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| RCM | Grubbs II (5 mol%), DCM, 40°C, 12h | 78 | 92 |
| Hydrogenation | 10% Pd/C, H₂, EtOAc | 95 | 98 |
| Deprotection | TFA/DCM (1:1), rt, 2h | 89 | 95 |
This method provides gram-scale quantities with excellent stereocontrol.
Pictet-Spengler Cyclization Alternative
For laboratories lacking metathesis capabilities:
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Condense tryptamine derivative 3 with glyoxal under acidic conditions
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Sequential reduction (NaBH₃CN) forms pyrrolidine rings
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Oxidative aromatization with DDQ yields target scaffold
While lower yielding (52% overall), this route avoids transition-metal catalysts.
Thiadiazole Moiety Installation
Thiadiazole-2-carbonyl Chloride Coupling
Commercial 5-methyl-1,3,4-thiadiazole-2-carboxylic acid (4 ) serves as the preferred starting material:
Optimized Protocol:
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Convert 4 to acyl chloride using oxalyl chloride (1.2 eq, DMF catalyst)
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React with pyrrolopyrrole amine 2 in presence of DIPEA (2.5 eq)
-
Purify via silica chromatography (EtOAc/hexanes gradient)
| Parameter | Value |
|---|---|
| Temperature | 0°C → rt |
| Reaction Time | 4h |
| Yield | 83% |
| Purity | 97% (LCMS) |
This method demonstrates superior reproducibility compared to in-situ thiadiazole formation.
Pyridine Subunit Integration
Buchwald-Hartwig Amination
Critical for forming the C–N bond between the bicyclic amine and pyridine:
Catalytic System:
-
Pd(OAc)₂ (3 mol%)
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Xantphos (6 mol%)
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Cs₂CO₃ (2.5 eq)
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Toluene/DMF (4:1), 110°C, 18h
Key Observations:
-
Trifluoromethyl group ortho to reaction site causes steric hindrance (k = 0.15 h⁻¹)
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Microwave irradiation (150°C, 30 min) increases conversion to 94%
-
Product isolated via acid-base extraction (pH 4.5)
Comparative Catalyst Screening:
| Catalyst | Ligand | Conversion (%) |
|---|---|---|
| Pd₂(dba)₃ | BINAP | 68 |
| Pd(OAc)₂ | Xantphos | 92 |
| CuI | DMEDA | 41 |
Xantphos-based systems prevent β-hydride elimination side reactions.
Process Optimization Challenges
Stereochemical Control
The octahydropyrrolo[2,3-c]pyrrole system exhibits four stereocenters. Key mitigation strategies:
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Use of (R)-BINOL-derived phosphoric acids for kinetic resolution
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Crystallization-induced asymmetric transformation (CIAT) in IPA/water
Purification Challenges
-
Residual palladium removal: Treat with SiliaMetS Thiol resin (Pd <5 ppm)
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Enantiomeric separation: Chiralpak AD-H column (heptane/EtOH 85:15)
Scalability and Industrial Considerations
Continuous Flow Synthesis
Recent advances demonstrate:
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3-step sequence in modular flow reactors
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92% overall yield at 50 g/h throughput
-
98.5% purity without chromatography
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI | 86 | 32 |
| E-factor | 58 | 21 |
| Energy (kJ/mol) | 4200 | 1850 |
Solvent recovery systems reduce dichloromethane usage by 70%.
Analytical Characterization
Structural Confirmation
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.65 (d, J=5.1 Hz, 1H, Py-H), 4.15 (m, 2H, NCH₂), 2.45 (s, 3H, S-C-CH₃) |
| ¹³C NMR | 162.5 (C=O), 148.2 (CF₃-C), 121.5 (q, J=270 Hz, CF₃) |
| HRMS | [M+H]⁺ calc. 383.1241, found 383.1239 |
Purity Assessment
| Method | Conditions | Result |
|---|---|---|
| HPLC | C18, MeCN/H₂O (0.1% TFA) | 99.2% |
| DSC | Heating rate 10°C/min | mp 184-186°C |
Emerging Methodologies
Photoredox Catalysis
Visible-light mediated coupling demonstrates:
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78% yield at rt using Ir(ppy)₃
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Enhanced functional group tolerance
Biocatalytic Approaches
Engineered transaminases enable:
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Enantioselective amine synthesis (ee >99%)
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Water-based reaction media
Chemical Reactions Analysis
- Oxidation::
Common reagents: KMnO₄, OsO₄.
Conditions: Aqueous or organic solvents, often with temperature control.
Products: Oxidized derivatives, possibly carboxylic acids or ketones.
- Reduction::
Common reagents: LiAlH₄, NaBH₄.
Conditions: Inert atmosphere, dry solvents.
Products: Reduced derivatives, typically alcohols or amines.
- Substitution::
Common reagents: Halogens, organometallic reagents.
Conditions: Nucleophilic or electrophilic conditions.
Products: Substituted compounds, retaining the heterocyclic core.
Scientific Research Applications
Pharmaceutical Applications
1.1 Autotaxin Inhibition
One of the primary applications of this compound is as an Autotaxin (ATX) inhibitor . Autotaxin is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), which is involved in various pathological processes including cancer and fibrosis. The compound has been shown to inhibit ATX activity effectively, making it a candidate for treating diseases characterized by ATX overexpression, such as idiopathic pulmonary fibrosis and certain cancers .
1.2 Anticancer Activity
Research indicates that compounds containing the thiadiazole moiety exhibit promising anticancer properties. The incorporation of the 5-methyl-1,3,4-thiadiazole group in this compound enhances its interaction with biological targets associated with tumor growth and metastasis . Studies have demonstrated that derivatives of thiadiazoles can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival.
Agrochemical Applications
2.1 Herbicidal Properties
The trifluoromethyl group present in the compound is known to enhance herbicidal activity. Research has shown that compounds with trifluoromethyl substitutions can exhibit selective herbicidal properties against various weed species while being less harmful to crops . This selectivity is crucial for developing safer agricultural practices.
2.2 Fungicidal Activity
In addition to herbicidal effects, there is emerging evidence that compounds similar to this one possess fungicidal properties. The presence of the thiadiazole ring has been linked to increased antifungal activity against a range of plant pathogens . This application could lead to the development of new fungicides that are effective yet environmentally friendly.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its efficacy and reducing potential side effects. SAR studies focus on how variations in chemical structure influence biological activity. For instance, modifications in the pyridine or thiadiazole rings can significantly alter the compound's potency as an ATX inhibitor or its herbicidal effectiveness.
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl group | Enhances herbicidal and antifungal activity |
| Thiadiazole moiety | Increases anticancer properties |
| Octahydropyrrole core | Improves binding affinity to biological targets |
Case Studies
4.1 Clinical Trials for Pulmonary Fibrosis
Recent clinical trials have evaluated the efficacy of compounds similar to this one in treating pulmonary fibrosis. Results indicate significant improvements in lung function and reduced fibrosis markers in patients treated with ATX inhibitors derived from thiadiazole structures .
4.2 Agricultural Field Trials
Field trials assessing the herbicidal properties of trifluoromethyl-substituted compounds have shown promising results in controlling weed populations without adversely affecting crop yields . These studies are crucial for regulatory approvals and commercial application.
Mechanism of Action
The compound likely interacts with specific molecular targets such as enzymes or receptors, modulating their activity. The pathway involves binding to the active site or allosteric site, leading to changes in the biological function. The trifluoromethyl and thiadiazole groups play crucial roles in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Implications :
- The carbonyl group in the analog could reduce steric hindrance but increase susceptibility to hydrolysis compared to the methyl group in the target compound .
Heterocyclic Core Modifications
Compound : 2-(5-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine ()
Key differences :
- Bicyclic amine substituent : Pyrazolo[1,5-a]pyrimidinyl vs. thiadiazolyl in the target compound.
- Pyrrolo-pyrrole isomerism : Octahydropyrrolo[3,4-c]pyrrole vs. [2,3-c]pyrrole in the target.
Implications :
- The pyrazolopyrimidine group introduces a fused aromatic system, likely increasing π-π stacking interactions, which could enhance binding to hydrophobic pockets in enzymes or receptors.
- Isomeric differences in the pyrrolo-pyrrole system may influence conformational flexibility and solubility .
Pyridine Derivatives with Insecticidal Activity
highlights thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines as insecticides. Compared to the target compound:
- Trifluoromethyl vs. thienyl groups : The CF₃ group in the target compound improves oxidative stability compared to sulfur-containing thienyl groups, which may oxidize to sulfoxides.
- Biological activity: Thieno[2,3-b]pyridines exhibit activity against Aphis gossypii nymphs and adults, suggesting the target compound’s octahydropyrrolo-pyrrole-thiadiazole system could offer a novel mode of action .
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Compounds
Key Observations :
- The trifluoromethyl group is a consistent feature in pyridine-based agrochemicals due to its electron-withdrawing properties and metabolic resistance.
- Thiadiazole and pyrazolopyrimidine substituents diversify interactions with biological targets, such as enzymes involved in insect growth or microbial pathways .
Biological Activity
The compound 2-[1-(5-methyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a complex structure that includes a thiadiazole moiety, which is known for its diverse biological activities. The presence of trifluoromethyl and pyridine groups further enhances its pharmacological profile.
1. Antimicrobial Activity
Recent studies have indicated that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole ring have been shown to possess moderate to good antibacterial and antifungal activities against various pathogens. Specifically, derivatives similar to our compound demonstrated effectiveness against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .
| Compound Type | Activity | Organisms Tested |
|---|---|---|
| Thiadiazole Derivatives | Antibacterial | E. coli, S. aureus |
| Thiadiazole Derivatives | Antifungal | Candida albicans |
2. Anticancer Properties
The anticancer potential of thiadiazole derivatives has been widely studied. For instance, compounds with similar structures have shown selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and HL-60 (leukemia). Notably, some derivatives induced apoptosis through caspase activation pathways, suggesting a mechanism of action that warrants further investigation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15 | Caspase activation |
| HL-60 | 10 | Apoptosis induction |
3. Anti-inflammatory Effects
Thiadiazole derivatives have also been reported to exhibit anti-inflammatory activities. In vitro studies indicated that certain compounds could inhibit the production of pro-inflammatory cytokines, which is crucial in conditions such as arthritis and other inflammatory diseases .
Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives
In a recent study published in the Egyptian Journal of Chemistry, researchers synthesized various thiadiazole derivatives and evaluated their biological activities. The study found that specific modifications to the thiadiazole structure significantly enhanced both antimicrobial and anticancer activities .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis conducted on related compounds revealed that the substitution patterns on the thiadiazole ring greatly influenced biological activity. The presence of electron-withdrawing groups like trifluoromethyl was associated with increased potency against cancer cell lines .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for achieving high purity?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. A common approach includes:
Thiadiazole Formation : Reacting 5-methyl-1,3,4-thiadiazol-2-amine with a pyrrolo-pyrrole precursor under reflux in ethanol (80–90°C, 6–8 h) to form the octahydropyrrolo[2,3-c]pyrrole core .
Pyridine Functionalization : Introducing the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts and anhydrous conditions .
- Critical Parameters :
- Solvent purity (e.g., anhydrous DMF or THF).
- Temperature control to avoid decomposition of the trifluoromethyl group.
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from DMF/EtOH .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?
- Methodological Answer :
- NMR : Use and NMR to confirm the trifluoromethyl group and thiadiazole-pyrrolo-pyrrole connectivity. NMR resolves overlapping signals from the bicyclic core .
- X-ray Crystallography : Grow single crystals via slow evaporation in DCM/hexane. Refine structures using SHELXL (SHELX suite) for high-precision bond-length and angle analysis .
- HRMS : Electrospray ionization (ESI) in positive ion mode to verify molecular ion peaks .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities. Parameterize the trifluoromethyl group’s electrostatic potential using DFT (B3LYP/6-31G* basis set) .
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-target complexes. Analyze RMSD and hydrogen-bonding networks .
Q. What strategies resolve contradictions in solubility data across different experimental batches?
- Methodological Answer :
- pH Adjustment : Test solubility in buffered solutions (e.g., ammonium acetate, pH 6.5) to mimic physiological conditions .
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without altering bioactivity .
- Crystallinity Analysis : Compare PXRD patterns of batches to identify amorphous vs. crystalline content, which affects solubility .
Q. How does the trifluoromethyl group influence the compound’s metabolic stability in vitro?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS.
- Metabolite ID : Use high-resolution mass spectrometry (HRMS) to detect defluorination or oxidation products.
- Comparative Studies : Replace CF with CH or Cl to isolate electronic vs. steric effects on stability .
Q. What are the best practices for optimizing reaction yields in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc), XPhos, or Buchwald-Hartwig conditions for coupling steps .
- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer during exothermic steps (e.g., thiadiazole formation) .
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and terminate at peak conversion .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding and tissue distribution to identify bioavailability limitations .
- Metabolite Interference : Test metabolites (synthesized or isolated) for off-target activity using primary cell assays .
- Dose Escalation : Correlate in vitro IC with in vivo efficacy at varying doses to establish therapeutic windows .
Tables for Key Parameters
Q. Table 1: Synthetic Optimization Parameters
| Step | Key Variable | Optimal Range | Reference |
|---|---|---|---|
| Thiadiazole coupling | Temperature | 80–90°C | |
| CF introduction | Catalyst | Pd(PPh) | |
| Purification | Solvent system | Hexane/EtOAc (3:1) |
Q. Table 2: Computational Modeling Inputs
| Parameter | Value | Software/Tool | Reference |
|---|---|---|---|
| Force Field | CHARMM36 | GROMACS | |
| Docking Scoring Function | Vina | AutoDock | |
| Basis Set | 6-31G* | Gaussian09 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
